3-(Oxolan-2-yl)prop-2-ynoic acid
Description
3-(Oxolan-2-yl)prop-2-ynoic acid (CAS No. 1341115-30-7) is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring fused to a propynoic acid moiety. This compound is of interest in synthetic chemistry due to its dual functional groups, which enable applications in click chemistry, catalysis, and pharmaceutical intermediates. The molecular formula is inferred as C₈H₈O₃ (oxolan: C₄H₇O; propynoic acid: C₃H₃O₂), yielding a molecular weight of 152.14 g/mol. Safety data indicate precautions for handling, including avoiding inhalation or skin contact and consulting medical advice if exposed .
Properties
IUPAC Name |
3-(oxolan-2-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJEHUZWUUSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Oxolan-2-yl)prop-2-ynoic acid can be achieved through several routes. One common method involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Oxolan-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(Oxolan-2-yl)prop-2-ynoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Ring Systems: The oxolan ring in the target compound provides ether oxygen, enhancing polarity compared to cyclobutyl or pyrrolidinone derivatives .
Functional Groups: The terminal alkyne in this compound enables click chemistry applications, unlike saturated analogs like 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid .
Steric Effects: Silyl-protected derivatives (e.g., 3-[tert-butyl(diphenyl)silyl]prop-2-ynoic acid) exhibit increased hydrophobicity and steric bulk, favoring use in synthetic intermediates .
Biological Activity
3-(Oxolan-2-yl)prop-2-ynoic acid, also known as 3-(oxan-2-yl)prop-2-ynoic acid, is a compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by an oxolane (tetrahydrofuran) ring and a propyne moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented by the following SMILES notation: C1CCOC(C1)C#CC(=O)O . The compound features a prop-2-ynoic acid backbone with an oxolane ring, which may influence its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may possess:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its use as an antimicrobial agent.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 9 |
This data suggests a promising role for the compound in developing new antimicrobial agents.
Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to apoptotic cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
These findings highlight the potential of this compound as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
